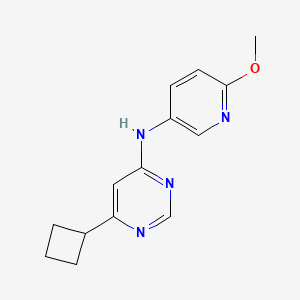

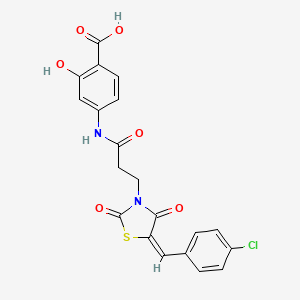

6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is also known as CPI-444 and is a selective inhibitor of the adenosine A2A receptor.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives, including compounds with structural similarities to 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine, have been a focal point of research. For instance, studies have detailed the synthesis of pyrimidin-amine derivatives using various methods, emphasizing their potential as antifungal agents and inhibitors in corrosive environments. These compounds are synthesized through nucleophilic displacement or acid-catalyzed intramolecular cyclization, indicating a broad interest in developing new chemical entities with enhanced biological or chemical properties (Jafar et al., 2017), (Gazizov et al., 2015).

Antifungal Properties

The antifungal effects of pyrimidine derivatives, showcasing their potential in addressing fungal infections, have been explored. Research indicates that certain dimethylpyrimidin-derivatives exhibit significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential development into useful antifungal agents, providing a basis for further exploration in the realm of antifungal drug development (Jafar et al., 2017).

Corrosion Inhibition

Research into the application of pyrimidine derivatives as corrosion inhibitors has shown promising results. Studies demonstrate that these compounds, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine derivatives, effectively inhibit the corrosion of mild steel in acidic environments. Their adsorption on metal surfaces follows Langmuir's adsorption isotherm, highlighting their potential in protecting metals against corrosion in industrial settings (Yadav et al., 2015).

properties

IUPAC Name |

6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-19-14-6-5-11(8-15-14)18-13-7-12(16-9-17-13)10-3-2-4-10/h5-10H,2-4H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLSJNSOWAAWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC2=NC=NC(=C2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)